Scaffold Optimization Delivers 1,570-Fold Improvement in PKC-ι Affinity
The unoptimized 6-(piperazin-1-yl)pyridine-3-carboxamide fragment displays weak inhibition of PKC-ι with an IC₅₀ of 424 µM. Structure-guided optimization of this scaffold, which involved the addition of a 2-amino group and a phenyl linker bearing a piperazine moiety, resulted in the potent inhibitor 2-amino-5-[3-(piperazin-1-yl)phenyl]-N-(pyridin-4-yl)pyridine-3-carboxamide (PDB ligand of 6ILZ) with an IC₅₀ of 270 nM [1][2]. This represents a 1,570-fold improvement in target affinity achieved through systematic elaboration of the core scaffold [3].
| Evidence Dimension | Inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 424 µM (parent fragment) |
| Comparator Or Baseline | Optimized analog: 2-amino-5-[3-(piperazin-1-yl)phenyl]-N-(pyridin-4-yl)pyridine-3-carboxamide; IC₅₀ = 270 nM |
| Quantified Difference | 1,570-fold improvement |
| Conditions | Biochemical kinase assay for PKC-ι |
Why This Matters
This quantitative improvement demonstrates that the 6-(piperazin-1-yl)pyridine-3-carboxamide scaffold is a productive starting point for fragment-to-lead optimization, enabling the development of nanomolar inhibitors against challenging kinase targets.
- [1] Kwiatkowski, J.; Baburajendran, N.; Poulsen, A.; Liu, B.; Tee, D.H.Y.; Wong, Y.X.; Poh, Z.Y.; Ong, E.H.; Dinie, N.; Cherian, J.; et al. Fragment-based Discovery of a Small-Molecule Protein Kinase C-iota Inhibitor Binding Post-kinase Domain Residues. ACS Med. Chem. Lett. 2019, 10, 318-323. View Source
- [2] Protein Data Bank Japan. 6ILZ: Crystal structure of PKCiota in complex with inhibitor. https://pdbj.org/mine/summary/6ilz. View Source
- [3] Protein Data Bank Japan. 6ILZ: Crystal structure of PKCiota in complex with inhibitor. https://pdbj.org/mine/summary/6ilz. View Source
